molecular formula C9H12O3S B8617945 1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol CAS No. 62954-86-3

1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol

Cat. No.: B8617945
CAS No.: 62954-86-3
M. Wt: 200.26 g/mol
InChI Key: YREKJJYFSLIJOR-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol is a sulfonated aromatic alcohol with the molecular formula C₉H₁₂O₃S. It features a 4-methylbenzenesulfonyl group attached to an ethanol moiety. This compound is synthesized via the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with 4-methylbenzene-1-sulfonyl chloride under reflux conditions, yielding a versatile intermediate for heterocyclic chemistry . Its sulfonyl group imparts electron-withdrawing properties, influencing reactivity in substitution and coupling reactions. Applications include its use in synthesizing pyrazolo[3,4-b]pyridine derivatives and other bioactive heterocycles .

Properties

CAS No.

62954-86-3

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylethanol

InChI

InChI=1S/C9H12O3S/c1-7-3-5-9(6-4-7)13(11,12)8(2)10/h3-6,8,10H,1-2H3

InChI Key

YREKJJYFSLIJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Methylbenzene-1-sulfonyl)ethan-1-ol, highlighting differences in substituents, synthesis, and applications:

Compound Substituents Synthesis Method Yield/Selectivity Applications Reference
This compound 4-Methylbenzenesulfonyl, ethanol Reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with 4-methylbenzenesulfonyl chloride Good yield (specific yield not reported) Intermediate for heterocyclic synthesis (e.g., pyrazolo[3,4-b]pyridines)
1-(3-Hydroxyphenyl)ethan-1-ol 3-Hydroxyphenyl, ethanol Biocatalytic reduction of 3′-hydroxyacetophenone using (R)-alcohol dehydrogenase >95% conversion, >99% enantiomeric excess Chiral alcohol precursor for pharmaceuticals
1-(3-Nitrophenyl)ethan-1-ol 3-Nitrophenyl, ethanol Asymmetric transfer hydrogenation catalyzed by Ru(II)-graphene hybrid catalyst 97% yield, 99% enantiomeric excess Synthesis of chiral alcohols for agrochemicals or drugs
1-(4-Ethylphenyl)ethan-1-ol 4-Ethylphenyl, ethanol Not explicitly described in evidence N/A Potential intermediate in organic synthesis (e.g., surfactants or fragrances)
1,1-Bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol Bis(4-chlorophenyl), 4-methoxybenzenesulfonyl Multi-step substitution involving sulfonyl and chlorophenyl groups N/A (predicted pKa: 11.63) Likely bioactive compound due to sulfonyl and chlorophenyl moieties

Key Observations:

Structural Variations :

  • Electron-withdrawing vs. Electron-donating Groups : The sulfonyl group in the target compound contrasts with electron-donating substituents like ethyl (in 1-(4-ethylphenyl)ethan-1-ol) or hydroxyl (in 1-(3-hydroxyphenyl)ethan-1-ol). This difference significantly alters reactivity; sulfonyl groups enhance electrophilic substitution resistance but facilitate nucleophilic attacks .
  • Chirality : Compounds like 1-(3-hydroxyphenyl)ethan-1-ol and 1-(3-nitrophenyl)ethan-1-ol are synthesized enantioselectively (>99% ee) via biocatalysis or metal-catalyzed reduction, whereas the target compound lacks reported chirality .

Synthetic Approaches :

  • The target compound employs sulfonyl chloride coupling, a common method for sulfonated intermediates . In contrast, analogs like 1-(3-hydroxyphenyl)ethan-1-ol utilize enzymatic reduction, emphasizing green chemistry trends .

Applications :

  • The sulfonyl group in the target compound enhances its utility in heterocyclic synthesis, whereas hydroxyl or nitro-substituted analogs are prioritized for chiral drug intermediates .
  • Bulkier analogs like 1,1-bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol may exhibit enhanced bioactivity due to increased steric hindrance and lipophilicity .

Research Findings and Data

Thermal and Physicochemical Properties:

  • This compound: Predicted to have moderate solubility in polar solvents due to the sulfonyl group. No explicit melting/boiling points reported.
  • 1,1-Bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethan-1-ol : Higher molar mass (437.33 g/mol) and density (1.376 g/cm³) suggest lower solubility than the target compound .

Yield and Efficiency:

  • The Ru(II)-graphene catalyst achieves 97% yield for 1-(3-nitrophenyl)ethan-1-ol, outperforming traditional methods for similar alcohols .
  • Biocatalytic reductions (e.g., for 1-(3-hydroxyphenyl)ethan-1-ol) demonstrate near-quantitative conversions, aligning with sustainable chemistry goals .

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